4-氨基-N-(四氢-2-呋喃基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves green chemistry approaches, such as the ion-associate reaction used to synthesize the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex. This method characterizes the formation of complexes between bio-active molecules, providing insights into molecule-receptor interactions (Mostafa et al., 2023). Another synthesis approach for related benzamides involves multi-component reactions, showcasing the versatility and efficiency of synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The crystal structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals critical insights into the molecular configuration, including intramolecular hydrogen bonds and space group information (Saeed et al., 2010). These structures guide the understanding of molecular interactions and stability.

Chemical Reactions and Properties

Chemical reactions involving benzamides often lead to compounds with significant biological activity. For instance, the formation of ion-associate complexes as mentioned in the synthesis section implies potential reactivity with biological targets (Mostafa et al., 2023). The reactivity is further explored through modifications and interactions with various substituents, providing a pathway for creating more potent and selective compounds.

Physical Properties Analysis

The solubility, aggregation behavior, and supramolecular assembly of benzamide derivatives, such as those observed in organo-soluble poly(p-benzamide)s, offer valuable information on the physical properties of these compounds. These properties are essential for designing materials with specific characteristics (Seyler & Kilbinger, 2009).

Chemical Properties Analysis

The chemical stability and reactivity, illustrated through the small energy gap between HOMO and LUMO in certain benzamide complexes, indicate the potential for chemical interactions and the stability of these compounds under various conditions (Mostafa et al., 2023). Understanding these properties is crucial for the application of benzamide derivatives in chemical syntheses and drug development.

科学研究应用

在聚合物科学中的应用

4-氨基-N-(四氢-2-呋喃基甲基)苯甲酰胺及其衍生物在聚合物科学中具有显着的应用。一种衍生物将三甘醇取代基引入对氨基苯甲酸单体结构中,聚合后生成有机可溶、形状稳定的低聚和聚(对苯甲酰胺)。这些聚合物在各种溶剂中表现出良好的溶解性和很高的聚集趋势,形成微米级的刚性超结构 (Seyler & Kilbinger, 2009).

抗氧化活性

与 4-氨基-N-(四氢-2-呋喃基甲基)苯甲酰胺结构相似的氨基取代苯甲酰胺衍生物因其抗氧化特性而受到研究。重点在于了解它们的电化学氧化机理,突出了它们通过清除自由基作为强力抗氧化剂发挥作用的能力。这项研究对于理解这些抗氧化剂的自由基清除活性至关重要 (Jovanović 等人,2020).

发光特性和刺激响应行为

与 4-氨基-N-(四氢-2-呋喃基甲基)苯甲酰胺相关的化合物,特别是吡啶基取代的苯甲酰胺,因其发光特性和刺激响应行为而受到探索。这些化合物在溶液和固态中均表现出发光,并形成具有增强发射的纳米聚集体。此外,它们还表现出机械致变色特性并对多种刺激做出反应,这突出了它们在材料科学应用中的潜力 (Srivastava 等人,2017).

抗菌特性

一项研究合成了一个 4-氨基-N-[2 (二乙氨基)乙基]苯甲酰胺配合物,其结构与 4-氨基-N-(四氢-2-呋喃基甲基)苯甲酰胺相关,并考察了其抗菌活性。该配合物通过各种方法表征,并使用密度泛函理论 (DFT) 分析了其基态电子特性。该配合物的形成对于理解生物活性分子和受体之间的相互作用至关重要,提供了对这些化合物抗菌特性的见解 (Mostafa 等人,2023).

安全和危害

属性

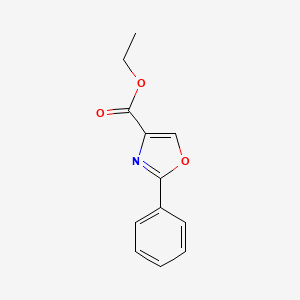

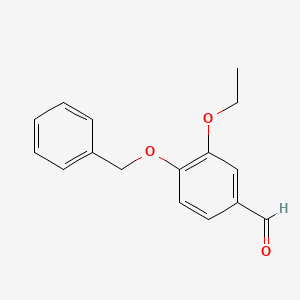

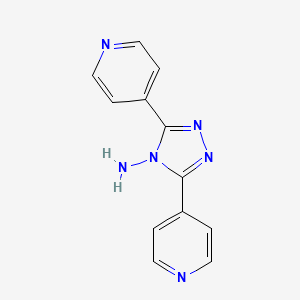

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMDYLPJOGARCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342003 |

Source

|

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide | |

CAS RN |

361464-34-8 |

Source

|

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)